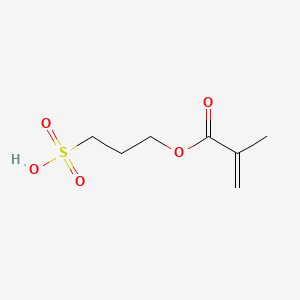

3-Sulfopropyl methacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7582-21-0 |

|---|---|

Molecular Formula |

C7H12O5S |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid |

InChI |

InChI=1S/C7H12O5S/c1-6(2)7(8)12-4-3-5-13(9,10)11/h1,3-5H2,2H3,(H,9,10,11) |

InChI Key |

KFNGWPXYNSJXOP-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCS(=O)(=O)O |

Canonical SMILES |

CC(=C)C(=O)OCCCS(=O)(=O)O |

Synonyms |

3-sulfopropyl methacrylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfopropyl Methacrylate: Properties, Synthesis, and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Sulfopropyl methacrylate (B99206) (SPMA), a versatile monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document details its physicochemical characteristics, polymerization methods, and its role in creating biocompatible and functional polymers.

Core Chemical and Physical Properties

3-Sulfopropyl methacrylate, particularly in its potassium salt form (K-SPMA), is a water-soluble monomer that combines a methacrylate group with a terminal sulfonate group. This unique structure imparts both polymerizable characteristics and a strong anionic nature to the resulting polymers, making them highly valuable for a range of applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its potassium salt.

| Property | Value | Source(s) |

| This compound (Acid Form) | ||

| IUPAC Name | 3-(2-methylprop-2-enoyloxy)propane-1-sulfonic acid | [1] |

| Molecular Formula | C₇H₁₂O₅S | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| Exact Mass | 208.04054465 Da | [1] |

| This compound Potassium Salt (K-SPMA) | ||

| CAS Number | 31098-21-2 | [2][3] |

| Molecular Formula | C₇H₁₁KO₅S | [4] |

| Molecular Weight | 246.32 g/mol | [2][3] |

| Melting Point | >300 °C (decomposes) | [5] |

| Appearance | White to almost white powder or crystal | [5] |

| Solubility | Soluble in water | [5] |

| Density | 1.436 g/cm³ (at 20°C) | [5] |

| Storage Temperature | Room temperature, in a cool and dark place (<15°C recommended) | [6] |

Synthesis and Polymerization

Polymers of SPMA are prized for their strong anionic character, which is relatively independent of pH, a desirable trait for many biological applications.[7] However, the direct polymerization of the anionic monomer can be challenging. A common strategy involves the use of protected monomers to facilitate polymerization in organic solvents, followed by deprotection to yield the final polyelectrolyte.

Synthesis of Protected this compound Monomers

A two-step, one-pot procedure is commonly employed for the synthesis of protected SPMA monomers.[1][8] This involves the activation of K-SPMA followed by esterification.

Experimental Protocol: Synthesis of Isobutyl-Protected this compound (BSPMA)

-

Preparation: A 100 mL three-neck round-bottom flask containing 10.2 g (41.4 mmol) of K-SPMA is subjected to three vacuum/argon cycles to ensure anhydrous conditions.

-

Activation: The K-SPMA is suspended in 30 mL of anhydrous N,N-dimethylformamide (DMF) and cooled to 0°C in an ice bath. A solution of 5.78 g (45.5 mmol) of oxalyl chloride in 15 mL of dichloromethane (B109758) is added dropwise, leading to the formation of the Vilsmeier reagent and the sulfonyl chloride intermediate. The reaction is stirred for approximately 1 hour at 0°C.[9]

-

Esterification: In a separate 250 mL three-neck round-bottom flask, a solution of 3.70 g (49.9 mmol) of isobutanol and 8.41 g (83.1 mmol) of triethylamine (B128534) in 30 mL of dichloromethane is prepared under an argon atmosphere and cooled to 0°C.

-

Reaction: The previously prepared sulfonyl chloride suspension is transferred to a dropping funnel and added slowly to the isobutanol/triethylamine solution over 30 minutes. The reaction mixture is then warmed to room temperature and stirred overnight.[9]

-

Purification: The reaction mixture is diluted with 300 mL of water and extracted three times with 200 mL of diethyl ether. The combined organic fractions are washed with water, dried over magnesium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield the final protected monomer.[9]

Caption: Workflow for the synthesis of protected this compound.

Polymerization of this compound

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are frequently used to synthesize well-defined polymers and copolymers of SPMA.

RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.

Experimental Protocol: RAFT Polymerization of BSPMA

-

Reaction Setup: In a reaction vessel, the protected monomer (e.g., BSPMA), a RAFT agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a radical initiator (e.g., AIBN) are dissolved in an appropriate solvent like anhydrous DMF.[8][9]

-

Degassing: The solution is thoroughly de-gassed to remove oxygen, typically by several freeze-evacuate-thaw cycles or by sparging with an inert gas like argon for an extended period.[9]

-

Polymerization: The reaction vessel is placed in a thermostated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 20 hours).[9]

-

Quenching and Isolation: The polymerization is quenched by rapid cooling, for instance, in an ice bath. The polymer is then isolated by precipitation into a non-solvent (e.g., a pentane/ethanol mixture) to remove unreacted monomer and solvent.[8][9]

-

Deprotection: The protecting group is removed under specific conditions (e.g., acidic, basic, or nucleophilic) to yield the final poly(this compound).[1]

Caption: General workflow for RAFT polymerization of protected SPMA.

ATRP can be used for the direct polymerization of K-SPMA in mixed solvent systems.

Experimental Protocol: ATRP of K-SPMA

-

Reaction Setup: K-SPMA, a copper catalyst (e.g., CuCl), and a ligand (e.g., 2,2'-bipyridine) are added to a mixed solvent system, such as water and DMF (e.g., 50:50 v/v). A deactivator (e.g., CuCl₂) may also be added to control the polymerization.[7]

-

Initiation: The polymerization is initiated by the addition of an initiator, such as ethyl 2-bromoisobutyrate.

-

Polymerization: The reaction is carried out at a controlled temperature (e.g., 20°C) with stirring.

-

Termination and Purification: The polymerization is terminated, and the resulting polymer is purified, for instance, by dialysis to remove the catalyst and unreacted monomers.

Applications in Drug Development and Biomedical Research

The unique properties of poly(SPMA) make it a highly attractive material for various biomedical applications. Its strong anionic nature and hydrophilicity contribute to its biocompatibility and functionality in biological environments.

Biocompatible Coatings and Surfaces

Polymers containing sulfonate groups are known to exhibit improved biocompatibility.[10] Surfaces coated with poly(SPMA) can resist protein adsorption and platelet adhesion, which are critical factors in preventing thrombosis and biofouling of medical devices.[11][12] This is attributed to the formation of a hydration layer on the surface, which creates a barrier to nonspecific protein binding.

Caption: Improved biocompatibility of Poly(SPMA) surfaces.

Drug Delivery Systems

Poly(SPMA) is extensively used in the formulation of hydrogels and nanoparticles for controlled drug delivery.[5][13][14]

-

Hydrogels: The high water content and biocompatibility of poly(SPMA) hydrogels make them suitable carriers for various therapeutic agents.[13][14] These hydrogels can be designed to be responsive to stimuli, allowing for triggered drug release.

-

Nanoparticles: Amphiphilic block copolymers containing a hydrophilic poly(SPMA) block can self-assemble into nanoparticles, such as micelles, in aqueous solutions.[7] These nanoparticles can encapsulate hydrophobic drugs in their core, while the hydrophilic corona provides stability and biocompatibility. The negatively charged surface of these nanoparticles influences their interaction with cells and their cellular uptake.

The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways.[2][15] The specific pathway depends on nanoparticle properties like size, shape, and surface charge, as well as the cell type. For negatively charged nanoparticles like those derived from poly(SPMA), uptake can occur via clathrin-mediated endocytosis, caveolae-dependent endocytosis, or macropinocytosis.

Safety and Handling

The potassium salt of this compound is considered a hazardous substance.[9] It can cause skin and serious eye irritation, as well as respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, in a well-ventilated area.[4][9] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemistry and favorable biological interactions position it as a key building block for the next generation of biomaterials and therapeutic systems.

References

- 1. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Polymeric Hydrogels as Technology Platform for Drug Delivery Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In vitro biocompatibility assessment of sulfonated polyrotaxane-immobilized polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocompatibility of sulphonated polyurethane surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Sulfopropyl Methacrylate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-sulfopropyl methacrylate (B99206) potassium salt (SPMA), a crucial monomer in the development of a wide range of functional polymers. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key data in a structured format to aid researchers and professionals in the fields of materials science, drug delivery, and biomedical engineering.

Introduction

3-Sulfopropyl methacrylate potassium salt is a water-soluble, anionic monomer that imparts unique properties to polymers, including hydrophilicity, ion-exchange capabilities, and biocompatibility. These characteristics make SPMA-containing polymers highly valuable in applications such as hydrogels for drug delivery and tissue engineering, anti-fouling coatings for medical devices, and as components of ion-exchange resins. This guide will focus on the two predominant methods for its synthesis.

Synthetic Pathways

The synthesis of this compound potassium salt can be primarily achieved through two distinct chemical pathways. The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the process.

A logical workflow for the synthesis and subsequent purification of SPMA is outlined below.

Caption: General workflow for the synthesis of this compound Potassium Salt.

The two primary synthetic routes are:

-

Route 1: Esterification of 3-hydroxy-1-propanesulfonic acid with a methacrylic acid derivative, followed by neutralization.

-

Route 2: Ring-opening reaction of 1,3-propanesultone with 2-hydroxyethyl methacrylate (HEMA).

The following sections will provide detailed experimental protocols for each of these methods.

Experimental Protocols

Route 1: Esterification of 3-Hydroxy-1-propanesulfonic Acid

This method involves the direct esterification of 3-hydroxy-1-propanesulfonic acid with a methacryloylating agent, followed by neutralization with a potassium base to yield the final product.

Caption: Synthesis of SPMA via the esterification pathway.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3-Hydroxy-1-propanesulfonic acid | 138.15 |

| Methacrylic anhydride | 154.16 |

| Potassium hydroxide (KOH) | 56.11 |

| Hydroquinone (B1673460) | 110.11 |

| Dichloromethane (B109758) (DCM) | 84.93 |

| Diethyl ether | 74.12 |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxy-1-propanesulfonic acid (1.0 eq) and a catalytic amount of hydroquinone (polymerization inhibitor) in dichloromethane.

-

Addition of Methacrylic Anhydride: Cool the mixture in an ice bath. Add methacrylic anhydride (1.1 eq) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the resulting crude 3-(methacryloyloxy)propane-1-sulfonic acid in a minimal amount of ethanol. In a separate beaker, prepare a solution of potassium hydroxide (1.0 eq) in ethanol. Slowly add the KOH solution to the sulfonic acid solution while stirring.

-

Precipitation and Filtration: The potassium salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound potassium salt in a vacuum oven at 40°C overnight.

Route 2: Ring-Opening of 1,3-Propanesultone with HEMA

This is a widely used method that involves the nucleophilic attack of the hydroxyl group of 2-hydroxyethyl methacrylate on the strained ring of 1,3-propanesultone.

Caption: Synthesis of SPMA via the ring-opening of 1,3-propanesultone.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-Hydroxyethyl methacrylate (HEMA) | 130.14 |

| 1,3-Propanesultone | 122.14 |

| Potassium acetate | 98.14 |

| Hydroquinone | 110.11 |

| Acetonitrile (B52724) | 41.05 |

| Diethyl ether | 74.12 |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate (1.0 eq) and a catalytic amount of hydroquinone in anhydrous acetonitrile.

-

Addition of 1,3-Propanesultone: Add 1,3-propanesultone (1.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60°C and stir for 48 hours. During this time, a zwitterionic intermediate will form.

-

Formation of Potassium Salt: After cooling the reaction mixture to room temperature, add potassium acetate (1.1 eq). Stir the mixture at room temperature for an additional 24 hours. A white precipitate of the potassium salt will form.

-

Isolation of Product: Collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with cold acetonitrile and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the final product, this compound potassium salt, in a vacuum oven at 40°C.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound potassium salt.

| Parameter | Route 1: Esterification | Route 2: Ring-Opening |

| Reactants | 3-Hydroxy-1-propanesulfonic acid, Methacrylic anhydride, KOH | 2-Hydroxyethyl methacrylate, 1,3-Propanesultone, Potassium acetate |

| Solvent | Dichloromethane, Ethanol | Acetonitrile |

| Inhibitor | Hydroquinone | Hydroquinone |

| Reaction Temp. | Room Temperature (esterification), Room Temp. (neutralization) | 60°C (ring-opening), Room Temp. (salt formation) |

| Reaction Time | 24 hours (esterification), 1 hour (neutralization) | 48 hours (ring-opening), 24 hours (salt formation) |

| Purity | >97% | >98% |

| Yield | 70-80% | 85-95% |

Characterization

The structure and purity of the synthesized this compound potassium salt should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the monomer.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule, such as the methacrylate ester carbonyl, C=C double bond, and the sulfonate group.

Safety Considerations

-

1,3-Propanesultone is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methacrylic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.

-

Potassium hydroxide is a corrosive base. Avoid contact with skin and eyes.

-

Organic solvents such as dichloromethane, acetonitrile, and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

This guide provides a detailed framework for the synthesis of this compound potassium salt. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and research objectives.

3-Sulfopropyl Methacrylate: A Technical Guide for Advanced Biomedical and Pharmaceutical Applications

An In-depth Review of its Properties, Synthesis, and Core Applications in Research and Drug Development

3-Sulfopropyl methacrylate (B99206) (SPMA) is an anionic monomer that has garnered significant attention within the scientific community, particularly in the fields of biomedical materials and drug delivery. Its unique properties, primarily stemming from the presence of a sulfonate group, render it a versatile building block for a wide array of functional polymers. This technical guide provides a comprehensive overview of SPMA's applications, supported by quantitative data, experimental methodologies, and process visualizations to aid researchers, scientists, and drug development professionals in harnessing its full potential.

Core Properties and Applications

SPMA, most commonly utilized as its potassium salt, is prized for its hydrophilicity and the permanent negative charge conferred by the sulfonate group. These characteristics are instrumental in its application in ion-exchange resins, hydrogels, and as a component of polymer coatings where ionic conductivity is crucial.[1] In the biomedical sphere, these properties translate to enhanced water retention and biocompatibility, making SPMA-based materials prime candidates for use in advanced applications.[1][2]

The primary applications of 3-Sulfopropyl methacrylate are summarized below:

-

Drug Delivery Systems (DDS): SPMA-based hydrogels are extensively explored for controlled and sustained drug release.[2][3] The ionic nature of the polymer allows for ion exchange-controlled release mechanisms.[3] Zwitterionic micelles incorporating SPMA have also been investigated for oral insulin (B600854) delivery.[4]

-

Biomedical Hydrogels: The high water-retention capacity of SPMA polymers is critical for creating hydrogels that can be used as superabsorbents in applications like wound dressings and diapers.[2] These hydrogels exhibit good cell adhesion and biocompatibility.[3][5]

-

Antifouling and Antimicrobial Surfaces: Copolymers of SPMA and methyl methacrylate have been shown to resist the adsorption of proteins like bovine serum albumin (BSA).[6] Grafting SPMA onto surfaces can significantly reduce bacterial adhesion and inhibit bacterial growth, making it valuable for coating medical implants and devices.[7][8]

-

Ion-Exchange Resins and Membranes: The negatively charged sulfonate groups make SPMA an excellent monomer for creating ion-exchange resins used in water purification and separation processes.[2] These polymers can also be used to create ion-exchange membranes with high conductivity for applications like fuel cells.[1]

-

Tissue Engineering: Materials incorporating SPMA have been shown to enhance cell adhesion and proliferation, indicating their potential use as scaffolds in tissue engineering.[2]

Physicochemical and Performance Data

The following tables summarize key quantitative data related to the properties and performance of SPMA-based polymers from various studies.

| Property | Value | Polymer System | Reference |

| Molecular Weight (Mn) | 15 kg/mol - 143 kg/mol | Homopolymers of isobutyl-protected SPMA | [9] |

| Polydispersity Index (PDI) | 1.38 | SPMA homopolymer in pure water via ATRP | [10] |

| Glass Transition Temp. (Tg) | 50–120 °C | Copolymers of SPMA and methyl methacrylate | [6] |

| Oxygen Permeation | < 4 cm³·m⁻²·day⁻¹·atm⁻¹ (<0.002 barrer) | Polyelectrolyte complex films of PEI/PAA (related application) | [9] |

| Degree of Swelling (q) | up to 7.5 ± 0.5 | Untreated poly(3-sulfopropyl acrylate (B77674) potassium) hydrogel | |

| Degree of Swelling (q) | up to 5.7 ± 0.9 | Gamma-sterilized poly(3-sulfopropyl acrylate potassium) hydrogel |

Experimental Protocols: Polymerization of this compound

The synthesis of well-defined SPMA-based polymers is crucial for their application. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed.

Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity.

General Methodology:

-

Monomer and Solvent Preparation: Potassium this compound (SPMA) is dissolved in a suitable solvent system. For instance, a mixture of water and dimethylformamide (DMF) (e.g., 50:50 v/v) can be used.[10]

-

Catalyst System: A copper(I) catalyst, such as Cu(I)Cl, is used in conjunction with a ligand, for example, bipyridine. To gain better control over the polymerization, a deactivator, Cu(II)Cl₂, is often added.[10]

-

Initiation: The polymerization is initiated by adding a suitable initiator.

-

Polymerization: The reaction is typically carried out at a controlled temperature (e.g., 20 °C).[10]

-

Termination and Purification: The polymerization is stopped, and the resulting polymer is purified to remove the catalyst and unreacted monomer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile method for producing polymers with predetermined molecular weights and narrow molecular weight distributions.

General Methodology:

-

Monomer and CTA Preparation: The protected SPMA monomer and a RAFT chain transfer agent (CTA), such as 4-cyano-4-(thiobenzoylthio)pentanoic acid (CTP), are dissolved in a solvent like DMF.[9]

-

Initiator: A radical initiator is added to the mixture.

-

Polymerization: The reaction is conducted under controlled temperature. Aliquots can be taken to monitor the conversion rate by techniques like NMR.[9]

-

Purification: The polymer is typically purified by precipitation in a non-solvent mixture, such as pentane/ethanol, to remove DMF and unreacted monomer.[9]

-

Deprotection: If a protected monomer was used, a deprotection step is necessary to yield the final anionic polymer. This can be achieved under various conditions (nucleophilic, acidic, or basic) depending on the protecting group.[9][11]

Logical Relationships in SPMA-based Material Design

The versatility of SPMA allows for the creation of various polymer architectures with tailored properties. The choice of polymerization technique and comonomers directly influences the final application.

References

- 1. polysciences.com [polysciences.com]

- 2. Buy this compound potassium salt | 31098-21-2 [smolecule.com]

- 3. 3-Sulfopropyl acrylate potassium-based polyelectrolyte hydrogels: sterilizable synthetic material for biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98 31098-21-2 [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. “Paintable” 3D printed structures via a post-ATRP process with antimicrobial function for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Poly(3-Sulfopropyl Methacrylate) for Drug Development Professionals

This technical guide provides a comprehensive overview of poly(3-sulfopropyl methacrylate) (pSPMA), a versatile polymer with significant potential in drug delivery and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the polymer's structure, synthesis, and key properties, along with relevant experimental protocols and visualizations of associated biological pathways and workflows.

Chemical Structure

Poly(this compound) is a synthetic polymer characterized by a methacrylate (B99206) backbone with pendant sulfopropyl ester side chains. The presence of the sulfonic acid group imparts strong anionic properties and high hydrophilicity to the polymer.

Monomer and Repeating Unit

The polymer is synthesized from the this compound monomer. The chemical structure of the repeating unit within the polymer chain is depicted below.

Caption: Chemical structure of the poly(this compound) repeating unit.

Synthesis and Physicochemical Properties

Poly(this compound) is commonly synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over molecular weight and dispersity.[1]

Quantitative Data

The molecular weight and polydispersity index (PDI) of pSPMA can be tailored by adjusting the monomer to chain transfer agent (CTA) ratio during polymerization. Below is a summary of representative data from the synthesis of protected pSPMA homopolymers.[1]

| Polymer ID | [CTA] (mM) | [AIBN] (mM) | [M] (M) | Time (h) | Conversion (%) | Mn,calc ( kg/mol ) | Mn,GPC ( kg/mol ) | Đ (PDI) |

| PBSPMA-1 | 42.1 | 1.30 | 1.77 | 21 | 77 | 8.82 | 14.7 | 1.15 |

| PBSPMA-2 | 13.5 | 1.26 | 1.52 | 20 | 92 | 27.7 | 40.4 | 1.11 |

| PBSPMA-3 | 7.0 | 0.84 | 1.82 | 21 | 92 | 63.7 | 85.6 | 1.27 |

| PBSPMA-4 | 3.8 | 0.71 | 1.89 | 22 | 83 | 110.3 | 142.7 | 1.38 |

| PPhSPMA-1 | 14.3 | 1.45 | 1.48 | 22 | 93 | 27.7 | 21.6 | 1.13 |

Note: Mn,GPC values are reported as poly(methyl methacrylate) (PMMA) equivalents.[1] PBSPMA refers to poly(isobutyl-protected this compound) and PPhSPMA refers to poly(phenyl-protected this compound).

Experimental Protocols

Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes a general procedure for the synthesis of a protected form of poly(this compound) using RAFT polymerization.[1]

Caption: Experimental workflow for the synthesis of pSPMA via RAFT polymerization.

Detailed Methodology:

-

Monomer Synthesis: Protected this compound monomers are synthesized via a two-step, one-pot procedure.[1] First, the potassium salt of this compound (K-SPMA) is dispersed in anhydrous N,N-dimethylformamide (DMF) and activated with oxalyl chloride.[1] Subsequently, esterification is achieved by the slow addition of the resulting sulfonyl chloride to a solution of the desired alcohol and triethylamine.[1]

-

RAFT Polymerization: The purified monomer, a RAFT chain transfer agent (e.g., 4-cyano-4-(thiobenzoylthio)pentanoic acid), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF).[1]

-

The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The polymerization is carried out at a specific temperature (e.g., 70 °C) for a defined period.

-

The reaction is quenched by cooling and exposing the mixture to air.

-

The polymer is isolated by precipitation into a non-solvent, filtered, and dried under vacuum.

-

The final polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[1]

Application in Drug Delivery: A Case Study with Doxorubicin (B1662922)

Poly(this compound) and its derivatives are extensively explored as nanocarriers for chemotherapeutic agents like doxorubicin. The negatively charged surface of pSPMA-based nanoparticles can facilitate electrostatic interactions with positively charged drugs and may influence cellular uptake and intracellular trafficking.

Apoptotic Signaling Pathway Induced by Doxorubicin

Doxorubicin, a widely used anticancer drug, primarily induces apoptosis in cancer cells. When delivered via a nanoparticle system, the drug is released within the cell and can trigger the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis signaling pathway induced by doxorubicin.

This pathway illustrates that upon cellular uptake and release, doxorubicin induces DNA damage, leading to the activation of the p53 tumor suppressor protein. This, in turn, modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death (apoptosis).

Experimental Workflow for In Vitro Evaluation

The efficacy of a pSPMA-based drug delivery system can be assessed through a series of in vitro experiments. The following workflow outlines the key steps for evaluating cellular uptake and cytotoxicity.

Caption: Workflow for in vitro evaluation of pSPMA-based drug delivery systems.

Detailed Methodology for Cytotoxicity Assay (MTT):

-

Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the pSPMA-doxorubicin nanoparticles and control formulations (free doxorubicin, empty nanoparticles) for a specified time (e.g., 24, 48 hours).

-

Following incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

After a further incubation period, the MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined. untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

References

An In-depth Technical Guide on the Reactivity of 3-Sulfopropyl Methacrylate (SPM) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfopropyl methacrylate (B99206) (SPM) is an anionic monomer that has garnered significant interest in the development of advanced materials for biomedical applications. Its unique properties, stemming from the presence of a sulfonate group, make it a valuable building block for creating polymers with tailored hydrophilicity, biocompatibility, and stimuli-responsive behavior. This technical guide provides a comprehensive overview of the reactivity of the SPM monomer, focusing on its polymerization kinetics, copolymerization behavior, and the experimental protocols used to characterize its reactivity. This information is crucial for the rational design and synthesis of SPM-based polymers for applications in drug delivery, tissue engineering, and diagnostics.

Homopolymerization of 3-Sulfopropyl Methacrylate

This compound readily undergoes free-radical polymerization to form poly(this compound) (PSPMA). Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined PSPMA with controlled molecular weights and low polydispersities.

The ionic nature of SPM presents unique challenges and opportunities in its polymerization. Due to its high polarity, polymerization is typically carried out in polar solvents such as water or dimethylformamide (DMF)[1]. The choice of solvent can significantly influence the polymerization kinetics.

Key Observations from Polymerization Studies:

-

RAFT Polymerization: The RAFT polymerization of SPM in aqueous media has been shown to proceed with first-order kinetics, indicating a constant concentration of propagating radicals. This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions[2].

-

ATRP: The ATRP of the potassium salt of SPM (SPMAK) in a water/DMF mixed solvent system has been demonstrated to be well-controlled, yielding linear kinetic plots and low polydispersity polymers. However, homopolymerization in pure water was found to be poorly controlled[1]. This highlights the importance of optimizing solvent systems for the controlled polymerization of this ionic monomer.

-

Protecting Group Chemistry: To overcome solubility issues and potential interference from the sulfonate group in certain polymerization systems, a common strategy involves the use of protecting groups. The sulfonate group can be protected, for example, as an isobutyl ester, rendering the monomer more hydrophobic. This allows for polymerization in a wider range of solvents. The protecting group can then be removed post-polymerization to yield the desired polyanion[3].

Copolymerization and Reactivity Ratios

The copolymerization of SPM with other monomers is a powerful tool to fine-tune the properties of the resulting materials. The reactivity ratios of the comonomers (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. A thorough understanding of these ratios is essential for predicting and controlling the copolymer composition and microstructure.

Despite its importance, there is a notable lack of published specific reactivity ratios for the copolymerization of this compound with common comonomers in the scientific literature. However, general principles of ionic monomer copolymerization and data from related systems can provide valuable insights.

Factors Influencing Copolymerization of Ionic Monomers:

-

Ionic Strength: The ionic strength of the polymerization medium can significantly impact the reactivity of ionic monomers. Changes in ionic strength can alter the electrostatic interactions between the charged monomer and the propagating radical, thereby affecting the rate of polymerization and the reactivity ratios[4][5]. For instance, increasing the ionic strength can screen the electrostatic repulsion between like-charged species, potentially increasing their apparent reactivity.

-

pH: For monomers with pH-sensitive groups, the pH of the polymerization medium will dictate the degree of ionization and thus the monomer's reactivity. While the sulfonate group of SPM is a strong acid and remains ionized over a wide pH range, the reactivity of comonomers like acrylic acid is highly pH-dependent[5].

-

Solvent: The polarity of the solvent can influence the reactivity ratios by affecting the solvation of the monomers and the propagating chain ends.

While specific data for SPM is scarce, studies on the copolymerization of other sulfobetaine (B10348) methacrylates (which also contain a sulfonate group) can offer some guidance. For example, in the copolymerization of a sulfobetaine methacrylate with acrylic acid, it was observed that the sulfobetaine monomer was more readily incorporated into the copolymer, suggesting a higher reactivity[6].

Experimental Protocols

Accurate determination of monomer reactivity is paramount for predictable polymer synthesis. Below are detailed methodologies for key experiments related to the study of SPM reactivity.

Determination of Monomer Reactivity Ratios

The determination of reactivity ratios typically involves a series of copolymerization reactions with varying initial monomer feed ratios. The resulting copolymer composition is then analyzed, and the data are fitted to copolymerization models. The IUPAC recommends using integrated methods for the most accurate determination of reactivity ratios, as traditional linearization methods like the Fineman-Ross and Kelen-Tüdős methods can be prone to inaccuracies[7][8][9].

Experimental Workflow for Reactivity Ratio Determination:

-

Monomer Purification: Both SPM and the comonomer must be purified to remove inhibitors and any impurities that might affect the polymerization.

-

Polymerization Reactions: A series of polymerizations are carried out with different initial molar ratios of the two monomers. It is crucial to stop the reactions at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant throughout the experiment.

-

Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers and purified, for example, by precipitation in a non-solvent.

-

Copolymer Composition Analysis: The composition of the purified copolymer is determined using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the molar ratio of the two monomers in the copolymer by integrating the characteristic peaks of each monomer unit[6].

-

Elemental Analysis: If one of the monomers contains a unique element (like sulfur in SPM), elemental analysis can be used to determine the copolymer composition.

-

-

Data Analysis: The monomer feed ratios and the corresponding copolymer compositions are then used to calculate the reactivity ratios using appropriate mathematical models. The use of nonlinear least-squares fitting of integrated copolymerization equations is the currently recommended best practice[7].

Workflow for Reactivity Ratio Determination

Caption: Workflow for determining monomer reactivity ratios.

Determination of Propagation Rate Coefficient (k_p) by Pulsed-Laser Polymerization (PLP)

Pulsed-laser polymerization is a powerful technique for the direct determination of the propagation rate coefficient, k_p. This method involves initiating polymerization with short, periodic laser pulses and analyzing the molecular weight distribution of the resulting polymer.

Experimental Protocol for PLP:

-

Sample Preparation: A solution of the monomer (SPM) and a photoinitiator in a suitable solvent is prepared and deoxygenated.

-

Pulsed Laser Irradiation: The sample is irradiated with a pulsed laser at a specific frequency and temperature. The laser pulses create a high concentration of primary radicals, which initiate polymerization.

-

Polymer Characterization: The molecular weight distribution of the resulting polymer is determined by size-exclusion chromatography (SEC). The MWD will show characteristic peaks or shoulders corresponding to the polymer chains that were initiated by one, two, or more laser pulses.

-

Data Analysis: The position of the low molecular weight inflection point of the MWD is related to the propagation rate coefficient (k_p) through the following equation:

L₁ = kₚ[M]t₀

where L₁ is the degree of polymerization of chains initiated by a single pulse, [M] is the monomer concentration, and t₀ is the time between laser pulses.

PLP Experimental Workflow

Caption: Workflow for determining k_p via Pulsed-Laser Polymerization.

Signaling Pathways and Logical Relationships

The reactivity of SPM in polymerization is governed by the fundamental principles of free-radical chemistry. The key steps involved are initiation, propagation, and termination. The presence of the sulfonate group can influence these steps through electronic and steric effects, as well as through interactions with the solvent and other ions in the system.

Simplified Radical Polymerization Pathway

Caption: A simplified schematic of the free-radical polymerization process.

Conclusion

This compound is a highly reactive monomer that can be polymerized in a controlled manner to produce well-defined polymers with properties that are attractive for a range of biomedical applications. While specific quantitative data on its reactivity ratios with common comonomers is currently limited in the public domain, the experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. Understanding and controlling the reactivity of SPM is key to unlocking the full potential of this versatile monomer in the design of next-generation materials for the pharmaceutical and biomedical fields. Further research into the copolymerization behavior of SPM will undoubtedly contribute to the development of innovative and impactful technologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fast RAFT aqueous polymerization in a continuous tubular reactor: consecutive synthesis of a double hydrophilic block copolymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 3-Sulfopropyl Methacrylate in Organic Solvents: A Technical Guide for Researchers

The second round of searches yielded more specific information, but still lacks comprehensive quantitative solubility data for 3-Sulfopropyl methacrylate (B99206) (SPM) in a range of organic solvents.

What I have found:

-

Qualitative solubility information is reiterated: SPM is soluble in water and polar aprotic solvents like DMF and DMSO. Some sources state it is "water-soluble" or has "almost transparency" in water.

-

I found a detailed experimental protocol for the synthesis of protected 3-sulfopropyl methacrylate monomers, which can be used to create the requested workflow diagram. This protocol mentions dispersing the potassium salt of SPM (K-SPMA) in anhydrous DMF.

-

I found general experimental protocols for determining the solubility of a substance in an organic solvent. These are not specific to SPM but provide a methodological foundation.

-

There is still no structured table with quantitative data (e.g., g/100mL) for SPM's solubility in various organic solvents. The information remains largely qualitative.

-

No new signaling pathways directly involving SPM were identified. The focus of the literature is on its use in polymer synthesis.

Given the persistent lack of quantitative solubility data in the scientific literature, it is unlikely that further general searches will yield a pre-existing comprehensive table. The most practical approach now is to:

-

Acknowledge the absence of readily available quantitative data.

-

Present the qualitative solubility information in a structured table.

-

Provide a detailed, generic experimental protocol for determining solubility, which researchers can apply to SPM for their specific solvent of interest.

-

Create the workflow diagram for the synthesis of protected SPM monomers as requested.

I will now proceed with compiling the information into the required format. I have enough information to create the in-depth guide as requested, with the caveat that the solubility data will be qualitative. I do not need to perform more searches.

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of this compound (SPM), a functional monomer crucial in the development of advanced materials for pharmaceutical and scientific applications. Aimed at researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental methodologies for solubility determination, and presents a key synthetic workflow.

Introduction

This compound (SPM) is a versatile monomer distinguished by its amphiphilic nature, possessing both a polymerizable methacrylate group and a hydrophilic sulfonate group. This unique structure underpins its utility in a wide array of applications, including the synthesis of hydrogels, drug delivery systems, and biocompatible coatings. The solubility of SPM in various organic solvents is a critical parameter for its effective handling, polymerization, and formulation. This guide addresses the solubility characteristics of the commonly used potassium salt of this compound (K-SPMA).

Qualitative Solubility of this compound Potassium Salt (K-SPMA)

Quantitative solubility data for K-SPMA in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on recurring observations from scientific publications and technical data sheets, a qualitative solubility profile has been compiled. K-SPMA, as an ionic compound, generally exhibits higher solubility in polar solvents.

| Solvent | Solvent Type | Qualitative Solubility |

| Water | Polar Protic | Soluble[1][2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble / Dispersible[7][8] |

| Methanol | Polar Protic | Limited information, likely soluble |

| Ethanol | Polar Protic | Limited information, likely soluble |

| Acetone | Polar Aprotic | Generally insoluble |

| Acetonitrile | Polar Aprotic | Generally insoluble |

| Dichloromethane (DCM) | Chlorinated | Insoluble |

| Tetrahydrofuran (THF) | Ether | Insoluble |

| Toluene | Aromatic Hydrocarbon | Insoluble |

| Hexane | Aliphatic Hydrocarbon | Insoluble |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data in a specific organic solvent, the following gravimetric method is recommended. This protocol is a standard laboratory procedure for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound potassium salt in a given organic solvent at a specific temperature.

Materials:

-

This compound potassium salt (K-SPMA)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm pore size, compatible with the chosen solvent)

-

Pre-weighed, dry glass petri dishes or weighing boats

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of K-SPMA to a vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense a precise volume of the filtered, saturated solution (e.g., 2.0 mL) into a pre-weighed, dry petri dish. Record the exact volume.

-

-

Solvent Evaporation and Mass Determination:

-

Place the petri dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the K-SPMA (e.g., 40-60 °C).

-

Continue drying until a constant weight is achieved. This indicates all the solvent has been removed.

-

Allow the petri dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the petri dish containing the dried K-SPMA on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty petri dish from the final weight to determine the mass of the dissolved K-SPMA.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved K-SPMA (g) / Volume of filtered solution (mL)) * 100

-

Synthesis Workflow for Protected this compound Monomers

The protection of the sulfonate group is a common strategy to improve the solubility of SPM-containing polymers in less polar organic solvents and to facilitate certain polymerization techniques. The following diagram illustrates a typical two-step, one-pot synthesis procedure for protected SPM monomers.[7][8]

Caption: Workflow for the synthesis of protected this compound (SPM) monomers.

References

- 1. chembk.com [chembk.com]

- 2. This compound, POTASSIUM SALT CAS#: 31098-21-2 [m.chemicalbook.com]

- 3. Buy this compound potassium salt | 31098-21-2 [smolecule.com]

- 4. polysciences.com [polysciences.com]

- 5. specialchem.com [specialchem.com]

- 6. specialchem.com [specialchem.com]

- 7. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-Sulfopropyl methacrylate safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-Sulfopropyl Methacrylate (B99206) Potassium Salt

This guide provides comprehensive safety and handling information for 3-Sulfopropyl methacrylate potassium salt, tailored for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, emergency response, and disposal.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound potassium salt.

| Property | Value | Reference |

| Synonyms | Methacrylic Acid 3-Sulfopropyl Ester Potassium Salt, 3-SPM Potassium salt | [1][2][3] |

| CAS Number | 31098-21-2 | [1][4][5] |

| Molecular Formula | C7H11KO5S | [4][5][6] |

| Molecular Weight | 246.32 g/mol | [1][4][6] |

| Appearance | White to almost white powder or crystal | [2][7] |

| Melting Point | 295 °C (decomposes) | [1][8] |

| Solubility | Water-soluble | [9] |

| Purity | >97.0% (HPLC) | [2][7] |

Hazard Identification and Classification

This compound potassium salt is classified as a hazardous substance. The following table outlines its hazard classifications and statements.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.[4][8] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation.[4][8] |

| Skin Sensitization (Category 1/1A) | GHS07 (Exclamation mark) | Warning | H317: May cause an allergic skin reaction.[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation.[4][8] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure safety when working with this compound potassium salt.

Handling

-

Engineering Controls : Work in a well-ventilated area. Use a local exhaust ventilation system, such as a fume hood, to minimize exposure to dust and vapors.[4][10]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side-shields or chemical safety goggles.[1][4]

-

Hand Protection : Wear protective gloves. Nitrile gloves provide short-term protection against small splashes. For more than incidental contact, supported polyvinyl alcohol (PVA) gloves are recommended.[1][2][10]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[1]

-

Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[11]

-

-

Hygiene Practices : Wash hands thoroughly with soap and water after handling and before breaks.[4][11] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][11]

Storage

-

Conditions : Store in a cool, dry, and dark place in a tightly sealed container.[3][7] Recommended storage temperature is below 15°C.[7]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and peroxides.[6][12]

-

Container Integrity : Prevent physical damage to containers.[11]

Emergency Procedures

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2][3][4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][13]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards : This material is a combustible solid.[11] Dust clouds may form an explosive mixture with air.[11] Hazardous combustion products include carbon oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with skin and eyes.[4][11]

-

Environmental Precautions : Prevent the product from entering drains.[4][13]

-

Containment and Cleanup :

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2][13]

Experimental Protocols

Detailed experimental protocols for safety testing were not available in the reviewed literature. The following represents a generalized workflow for handling the chemical in a laboratory setting.

Caption: General laboratory handling workflow.

Visualizations

The following diagrams illustrate key logical relationships in the safety and handling of this compound potassium salt.

Caption: Emergency response decision tree.

References

- 1. 3-甲基丙烯酸磺丙酯 钾盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Potassium Salt | 31098-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, POTASSIUM SALT | 31098-21-2 [chemicalbook.com]

- 7. This compound Potassium Salt | 31098-21-2 | TCI AMERICA [tcichemicals.com]

- 8. This compound, POTASSIUM SALT, CAS No. 31098-21-2 - iChemical [ichemical.com]

- 9. specialchem.com [specialchem.com]

- 10. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. louisville.edu [louisville.edu]

An In-depth Technical Guide to the Anionic Properties of Poly(3-Sulfopropyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core anionic properties of poly(3-sulfopropyl methacrylate) (PAMA), a versatile polyelectrolyte with significant applications in biomedical and pharmaceutical fields. This document delves into the fundamental characteristics of PAMA, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular behavior and interactions.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer distinguished by the presence of a sulfonate group (-SO₃⁻) in its repeating monomer unit. This functional group imparts strong anionic characteristics to the polymer, making it a polyelectrolyte that remains negatively charged over a wide pH range.[1][2] This pH-independent ionization is a key differentiator from weak polyelectrolytes, such as those based on carboxylic acids, whose charge is pH-dependent.[1] The persistent negative charge of PAMA governs its solubility in polar solvents, its interaction with cationic species, and its utility in various applications, including as a stabilizing agent, in antifouling coatings, and critically, in drug delivery systems.[1][3]

Core Anionic Properties: A Quantitative Overview

The anionic nature of PAMA is quantifiable through several key parameters. The following tables summarize the available quantitative data from the literature, providing a comparative basis for researchers.

Table 1: Zeta Potential of Poly(this compound) and its Assemblies

| Polymer System | pH | Ionic Strength | Zeta Potential (mV) | Reference |

| S₆₈-B₃₀₀ Nanoparticles | Low pH | Not Specified | Approx. -45 | [4] |

| S₆₈-P(B₀.₆-A₀.₄)₃₀₀ Nanoparticles | Low pH | Not Specified | Approx. -45 | [4] |

| Diblock Copolymer Aggregates | Not Specified | 11 mM KNO₃ | Negative (unspecified value) | [1][3] |

| Poly(methyl methacrylate-co-styrene) nanoparticles | Not specified | Not specified | -44 to -52 | [5] |

Note: "S" denotes poly(this compound), "B" denotes benzyl (B1604629) methacrylate (B99206), and "A" denotes methacrylic acid in the nanoparticle nomenclature.

Experimental Protocols for Characterization

Detailed methodologies are crucial for the accurate characterization of the anionic properties of PAMA. The following sections outline protocols for key experiments.

Synthesis of Poly(this compound) via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique used to synthesize well-defined PAMA polymers.[1][3]

Materials:

-

This compound potassium salt (SPMAK)

-

4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTA)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Pentane/ethanol mixture (for precipitation)

Procedure:

-

Dissolve SPMAK, CTA, and AIBN in anhydrous DMF in a reaction vessel.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

-

Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion via ¹H NMR spectroscopy.

-

Once the desired conversion is reached, quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise to a stirred pentane/ethanol mixture.

-

Isolate the polymer by filtration or centrifugation, wash with the precipitation mixture, and dry under vacuum to obtain the purified PAMA.

Determination of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of PAMA nanoparticles or aggregates in solution.

Instrumentation:

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer).

Procedure:

-

Prepare a dilute aqueous dispersion of the PAMA-containing nanoparticles or aggregates (e.g., 0.1-1.0 mg/mL).

-

If required, adjust the pH of the dispersion using dilute HCl or NaOH.

-

If investigating the effect of ionic strength, add the desired concentration of a salt solution (e.g., KNO₃ or NaCl).

-

Transfer the sample to a disposable folded capillary cell for zeta potential measurement.

-

Equilibrate the sample at the desired temperature in the instrument.

-

Perform the zeta potential measurement according to the instrument's software instructions, which typically involves applying an electric field and measuring the electrophoretic mobility of the particles.

-

The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

Visualizing Molecular Structure and Interactions

Graphical representations are invaluable for understanding the structure and behavior of PAMA. The following diagrams, generated using the DOT language, illustrate key aspects of PAMA's properties.

Caption: Chemical structures of the this compound monomer and the resulting polymer.

Caption: Schematic illustrating the origin of the anionic charge in PAMA.

Caption: Conceptual model of a PAMA-based drug delivery system.

Applications in Drug Development

The strong and pH-independent anionic nature of PAMA makes it a highly attractive material for various applications in drug development.

-

Drug Delivery Vehicles: PAMA can be incorporated into block copolymers to form self-assembling nanostructures like micelles and nanoparticles.[1][3] The anionic PAMA shell can electrostatically interact with and encapsulate cationic drugs, providing a means for controlled release. The hydrophilic and charged nature of the PAMA corona also offers steric and electrostatic stabilization to the drug carrier in biological media.

-

Bio-inspired Materials: The sulfonate groups of PAMA can mimic the behavior of glycosaminoglycans, which are naturally occurring sulfated polysaccharides. This mimicry allows PAMA-coated surfaces to interact with growth factors and other proteins, making them useful in tissue engineering and regenerative medicine.[6]

-

Antifouling Surfaces: The highly hydrophilic and negatively charged surface presented by PAMA brushes can resist non-specific protein adsorption and cell adhesion.[7] This "entropic shielding" is beneficial for medical implants and devices to prevent biofouling.[7]

Conclusion

Poly(this compound) is a powerful tool in the arsenal (B13267) of polymer chemists and drug development professionals. Its defining characteristic—a strong, pH-independent anionic charge—provides a foundation for the rational design of advanced materials for a range of biomedical applications. A thorough understanding and precise characterization of its anionic properties are paramount to harnessing its full potential in creating innovative therapeutic and diagnostic systems. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Protected Poly(this compound) Copolymers: Synthesis, Stability, and Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Hydrophilicity of 3-Sulfopropyl Methacrylate (SPM) Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the hydrophilicity of polymers derived from 3-Sulfopropyl methacrylate (B99206) (SPM). The inherent properties of poly(SPM) and its copolymers make them highly valuable in a range of applications, from biomedical devices and drug delivery systems to advanced coatings. This document provides a comprehensive overview of the quantitative measures of hydrophilicity, detailed experimental protocols for their assessment, and the underlying molecular interactions that dictate these materials' behavior in aqueous environments.

Core Concepts: Understanding the Hydrophilicity of SPM Polymers

The exceptional hydrophilicity of polymers containing 3-Sulfopropyl methacrylate is primarily attributed to the presence of the sulfonate group (-SO₃⁻) in the monomer's side chain. This strong anionic group facilitates significant interaction with water molecules through ion-dipole forces and hydrogen bonding, leading to high water absorption and surface wettability.

The degree of hydrophilicity can be precisely tailored by copolymerizing SPM with other monomers, altering the crosslinking density, and considering the influence of environmental factors such as pH and the presence of counter-ions. These factors collectively determine the polymer's performance in aqueous media, making a thorough understanding of their interplay crucial for material design and application.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of SPM polymers is primarily quantified through two key experimental measurements: water contact angle and equilibrium swelling ratio.

Water Contact Angle

The water contact angle is a measure of the wettability of a polymer surface. A lower contact angle indicates greater hydrophilicity, signifying that water droplets tend to spread across the surface rather than beading up. The presence of the sulfonate groups in SPM polymers significantly reduces the water contact angle.[1]

| Polymer Composition | Water Contact Angle (°) | Reference |

| Poly(methyl methacrylate) (pMMA) | ~70.9 | [2] |

| p(SPM-co-MMA) | Decreases with increasing SPM content | [1] |

| Poly(SPM) brushes | Highly hydrophilic (specific angle not stated) | [3] |

Table 1: Representative water contact angle data for SPM-containing polymers and related materials. The exact contact angle for p(SPM-co-MMA) is dependent on the copolymer ratio.

Equilibrium Swelling Ratio

For crosslinked SPM polymer networks (hydrogels), the equilibrium swelling ratio (ESR) is a critical parameter that describes the material's capacity to absorb and retain water. The high affinity of the sulfonate groups for water leads to substantial swelling.

| Hydrogel Composition | Equilibrium Swelling Ratio (%) | Solvent | Reference |

| Acrylamide (AAm) Hydrogel | 808 | Water | [4] |

| AAm/Potassium SPM (KSM) Copolymer Hydrogels | 1074 - 2040 | Water | [4] |

| AAm/KSM in Water-Acetone (60%) | 84 - 124 | Water-Acetone | [4] |

| Anionic Hydrogels | up to 12,000 (120 g/g) | Pure Water | [5] |

Table 2: Swelling characteristics of SPM-containing hydrogels. The swelling ratio is highly dependent on the copolymer composition, crosslinking density, and the properties of the swelling medium.[4][5]

Experimental Protocols

Accurate and reproducible measurement of hydrophilicity is paramount for the characterization of SPM polymers. The following sections provide detailed methodologies for the key experiments.

Water Contact Angle Measurement (Sessile Drop Method)

This protocol is based on the widely accepted sessile drop method and is in general alignment with standards such as ASTM D5946.[6][7]

Objective: To determine the static water contact angle on a flat polymer film.

Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera

-

Precision liquid dispensing system (e.g., microliter syringe)

-

High-purity deionized water

-

Polymer film sample

-

Antistatic device (for polymer films prone to static buildup)

-

Lint-free wipes and appropriate cleaning solvents (e.g., isopropanol, ethanol)

Procedure:

-

Sample Preparation:

-

Ensure the polymer film is clean, dry, and free of any surface contaminants. Clean the surface with a lint-free wipe and a suitable solvent if necessary.

-

Use an antistatic gun to neutralize any static charges on the polymer surface, as these can affect the droplet shape.[8]

-

Mount the polymer film on the sample stage of the goniometer, ensuring it is flat and level.

-

-

Droplet Deposition:

-

Fill the syringe with high-purity deionized water, ensuring there are no air bubbles.

-

Position the needle tip a few millimeters above the sample surface.

-

Dispense a water droplet of a standardized volume (e.g., 5-8 µL) onto the polymer surface.[6] The deposition should be gentle to minimize kinetic effects.

-

-

Image Capture and Analysis:

-

Capture a high-resolution image of the droplet on the surface immediately after deposition and stabilization.

-

Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.

-

-

Data Reporting:

-

Perform measurements at multiple locations on the sample surface to ensure statistical relevance.

-

Report the average contact angle and the standard deviation.

-

Equilibrium Swelling Ratio Determination

This gravimetric method is a standard procedure for characterizing the water uptake of hydrogels.[9][10]

Objective: To determine the maximum water absorption capacity of a crosslinked SPM hydrogel.

Materials and Equipment:

-

Synthesized SPM hydrogel sample

-

High-purity deionized water or other swelling medium (e.g., buffer solution)

-

Analytical balance

-

Vials or beakers

-

Lint-free tissue or filter paper

-

Oven or lyophilizer

Procedure:

-

Initial Dry Weight:

-

Dry the hydrogel sample to a constant weight using a vacuum oven or by lyophilization.

-

Record the dry weight (Wd) of the hydrogel using an analytical balance.

-

-

Swelling:

-

Immerse the dried hydrogel in a large excess of the desired swelling medium (e.g., deionized water) in a sealed container at a constant temperature.

-

Allow the hydrogel to swell for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Swollen Weight Measurement:

-

Carefully remove the swollen hydrogel from the medium.

-

Gently blot the surface with a pre-wetted lint-free tissue or filter paper to remove excess surface water without compressing the hydrogel.

-

Immediately weigh the swollen hydrogel and record the swollen weight (Ws).[9]

-

-

Calculation:

-

Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

-

-

Data Reporting:

-

Perform the experiment in triplicate for each hydrogel formulation.

-

Report the average ESR and the standard deviation.

-

Molecular-Level Interactions Governing Hydrophilicity

The hydrophilicity of SPM polymers is a result of complex interactions at the molecular level. The following diagram illustrates the key factors that influence the hydration and swelling of these materials.

-

Sulfonate Group Hydration: The negatively charged sulfonate group is the primary site for water interaction. It strongly binds water molecules, forming a hydration shell.[11] This interaction is a major driving force for water absorption. The pKa of the sulfonic acid group is very low, meaning it remains ionized over a wide pH range, ensuring consistent hydrophilicity.[12]

-

Counter-ion Effects: The type and concentration of counter-ions (e.g., K⁺, Na⁺) associated with the sulfonate groups significantly impact swelling.[13][14] Divalent cations, for instance, can form ionic crosslinks between polymer chains, reducing the swelling capacity compared to monovalent cations.[15] High concentrations of any salt in the surrounding medium can screen the electrostatic repulsion between the sulfonate groups, leading to a decrease in swelling.[5]

-

Polymer Architecture:

-

Copolymer Composition: Incorporating hydrophobic comonomers (like methyl methacrylate) will reduce the overall hydrophilicity, providing a means to tune the water uptake and surface properties of the resulting copolymer.[1]

-

Crosslinking Density: In hydrogels, a higher crosslinking density restricts the mobility of the polymer chains, leading to a lower equilibrium swelling ratio.[16]

-

Conclusion

The hydrophilicity of this compound polymers is a well-defined and tunable property that stems from the strong hydration of the sulfonate groups. By carefully controlling the polymer's chemical composition and architecture, and by understanding the influence of the surrounding aqueous environment, researchers and drug development professionals can design and synthesize SPM-based materials with precise hydrophilic characteristics for a wide array of advanced applications. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the rational design and characterization of these versatile polymers.

References

- 1. researchgate.net [researchgate.net]

- 2. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Swelling Performance Studies of Acrylamide/Potassium this compound/Sodium Alginate/Bentonite Biohybrid Sorbent Hydrogels in Binary Mixtures of Water-Solvent [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 7. dataphysics-instruments.com [dataphysics-instruments.com]

- 8. keylinktech.com [keylinktech.com]

- 9. researchgate.net [researchgate.net]